S-(4-Cyanobutyl)thioacetate

Catalog No.
S1924513
CAS No.
252949-42-1
M.F
C7H11NOS
M. Wt
157.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-(4-Cyanobutyl)thioacetate

CAS Number

252949-42-1

Product Name

S-(4-Cyanobutyl)thioacetate

IUPAC Name

S-(4-cyanobutyl) ethanethioate

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

InChI

InChI=1S/C7H11NOS/c1-7(9)10-6-4-2-3-5-8/h2-4,6H2,1H3

InChI Key

QZCVGPWTKIYEIZ-UHFFFAOYSA-N

SMILES

CC(=O)SCCCCC#N

Canonical SMILES

CC(=O)SCCCCC#N

S-(4-Cyanobutyl)thioacetate is a chemical compound with the molecular formula C₇H₁₁NOS and a molecular weight of 157.23 g/mol. It features a thioacetate functional group, characterized by the presence of a sulfur atom bonded to an acetyl group and a cyanobutyl moiety. This compound is notable for its potential applications in organic synthesis and as a biochemical reagent in proteomics research . The presence of the cyanobutyl group may impart unique reactivity and solubility properties, making it an interesting subject for further study.

  • Moderate flammability: Organic compounds containing carbon-sulfur bonds can be flammable.
  • Potential irritancy: Thioesters can irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Unknown toxicity: The specific toxicity of S-(4-Cyanobutyl)thioacetate is unknown and should be treated with caution.
Typical of thioacetates, including hydrolysis and deacetylation. In hydrolysis, the thioacetate can react with water to yield the corresponding thiol and acetic acid. Deacetylation can be achieved through base-promoted or acid-catalyzed methods, where sodium hydroxide or hydrochloric acid is used to remove the acetyl group, resulting in the formation of S-(4-cyanobutyl)thiol .

General Reaction Mechanisms

  • Hydrolysis:
    S 4 Cyanobutyl thioacetate+H2OS 4 Cyanobutyl thiol+CH3COOH\text{S 4 Cyanobutyl thioacetate}+\text{H}_2\text{O}\rightarrow \text{S 4 Cyanobutyl thiol}+\text{CH}_3\text{COOH}
  • Deacetylation (Base-Catalyzed):
    S 4 Cyanobutyl thioacetate+NaOHS 4 Cyanobutyl thiol+CH3COONa\text{S 4 Cyanobutyl thioacetate}+\text{NaOH}\rightarrow \text{S 4 Cyanobutyl thiol}+\text{CH}_3\text{COONa}

S-(4-Cyanobutyl)thioacetate can be synthesized through several methods:

  • Thioesterification: This method involves the reaction of 4-cyanobutanol with acetic anhydride in the presence of a catalyst such as sulfuric acid or a Lewis acid to form the thioester.
  • Nucleophilic substitution: A more direct method involves reacting 4-cyanobutyl bromide with sodium thioacetate, allowing for the formation of S-(4-Cyanobutyl)thioacetate through an SN2 mechanism.

These methods highlight the versatility in synthesizing this compound and its derivatives.

S-(4-Cyanobutyl)thioacetate has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthetic pathways for creating more complex molecules.
  • Biochemical Research: Due to its thioester functionality, it can be utilized in proteomics for labeling proteins or as a substrate for enzymatic reactions .
  • Nanotechnology: Its properties may allow it to be used in functionalizing nanoparticles for biosensing applications .

Several compounds share structural similarities with S-(4-Cyanobutyl)thioacetate. Here are some notable examples:

Compound NameStructure TypeUnique Features
S-ButylthioacetateThioesterSimple alkyl chain; widely used in organic synthesis
S-PhenylthioacetateThioesterAromatic ring; used in various organic reactions
S-FurfurylthioacetateThioesterContains furan ring; potential bioactivity
S-(3-Methylbutyl)thioacetateThioesterBranched alkane; affects solubility
S-(4-Cyanobutyl)benzothioateBenzothioateIncorporates a benzene ring; different reactivity

Uniqueness

S-(4-Cyanobutyl)thioacetate is unique due to its specific cyanobutyl group, which may affect its solubility and reactivity compared to other thioesters. The presence of the cyano group could also introduce additional functional properties that differentiate it from similar compounds.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

S-(4-Cyanobutyl) ethanethioate

Dates

Modify: 2023-08-16

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